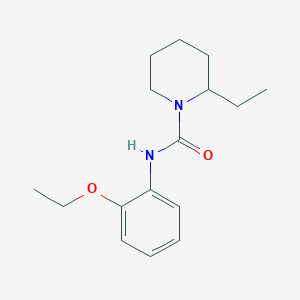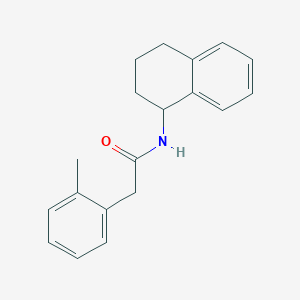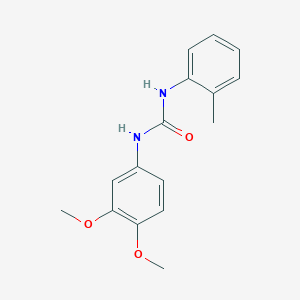![molecular formula C18H15FN2O B5301367 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone (EFVQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazolinone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
作用機序
The exact mechanism of action of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is thought to work by inhibiting specific enzymes or signaling pathways that are involved in inflammation or cancer cell growth. Further research is needed to fully elucidate the mechanism of action of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone and to determine its potential therapeutic applications.
Biochemical and Physiological Effects:
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may be beneficial for protecting cells against oxidative stress. 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the major advantages of using 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in laboratory experiments is that it is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of using 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in laboratory experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify potential therapeutic applications. Another area of focus could be on developing more effective synthesis methods for 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone, which could help to make the compound more widely available for use in laboratory experiments. Additionally, further research could be done to investigate the potential use of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in combination with other compounds, which may enhance its therapeutic effects.
合成法
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone can be synthesized via a multi-step process that involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with anthranilic acid to produce the final 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone product. The synthesis of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been well-documented in the scientific literature, and the compound is readily available for purchase from a number of chemical suppliers.
科学的研究の応用
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory properties, with some researchers suggesting that it may be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have potential as an anti-cancer agent, with some studies suggesting that it may be effective against a range of different types of cancer cells.
特性
IUPAC Name |
3-ethyl-2-[(E)-2-(4-fluorophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-2-21-17(12-9-13-7-10-14(19)11-8-13)20-16-6-4-3-5-15(16)18(21)22/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEANYWRDRGRBZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)

![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)


![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)

![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)